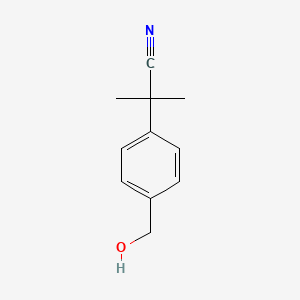

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile

Description

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile is a nitrile-containing organic compound featuring a benzene ring substituted with a hydroxymethyl (–CH₂OH) group at the para position and a branched 2-methylpropanenitrile moiety (–C(CH₃)₂CN) at the ortho position. This structure confers unique reactivity due to the electron-withdrawing nitrile group and the polar hydroxymethyl substituent, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its applications include serving as a precursor for drugs, dyes, and electronic materials .

Propriétés

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,8-12)10-5-3-9(7-13)4-6-10/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMXRLPHIQBBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile typically involves the reaction of 4-(Hydroxymethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a cyanation reaction, where the aldehyde group is converted to a nitrile group using reagents such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) cyanide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile may involve large-scale cyanation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: 2-(4-(Carboxymethyl)phenyl)-2-methylpropanenitrile.

Reduction: 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanamine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions with target molecules, influencing their function and behavior.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the Benzylic Position

a) 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile (CAS 1201643-73-3)

- Structure : Replaces the hydroxymethyl group with bromomethyl (–CH₂Br).

- Key Differences: Reactivity: Bromine enhances electrophilicity, making this compound a superior substrate for nucleophilic substitution (e.g., Suzuki couplings) compared to the hydroxymethyl analog.

- Applications : Used in cross-coupling reactions to synthesize biaryl structures for electronic materials .

b) 2-(4-Methoxyphenyl)-2-methylpropanenitrile

- Structure : Substitutes hydroxymethyl with methoxy (–OCH₃).

- Key Differences :

- Electronic Effects : Methoxy is electron-donating, increasing the benzene ring’s electron density. This stabilizes intermediates in electrophilic aromatic substitution but reduces nitrile reactivity.

- Physical Properties : Lower polarity (density: 1.01 g/cm³; refractive index: 1.508) compared to the hydroxymethyl analog .

- Applications : Intermediate for semiconductor materials and agrochemicals .

Complex Substituents on the Aromatic Ring

a) 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (CAS 915019-51-1)

- Structure: Incorporates a brominated nitroquinoline group.

- Molecular Weight: Higher (MW >500 g/mol) due to the bulky substituent, reducing solubility in polar solvents .

- Applications : Investigated in drug discovery for targeted therapies .

b) 2-(4-chloro-2-(2-(trimethylsilyl)ethynyl)phenyl)propanenitrile (CAS 1035262-69-1)

Research Findings and Implications

- Reactivity Trends : Nitriles with electron-withdrawing groups (e.g., bromomethyl) exhibit higher reactivity in nucleophilic substitutions, while electron-donating groups (e.g., methoxy) favor electrophilic aromatic substitution .

- Biological Activity: Quinoline- and bromine-substituted analogs show enhanced bioactivity, suggesting structural optimization for drug development .

- Material Science : Silicon- and halogen-containing derivatives are critical in advanced material synthesis due to their thermal stability and electronic properties .

Activité Biologique

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile, also known as a nitrile derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a hydroxymethyl group attached to a phenyl ring and a nitrile functional group, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile exhibit various biological activities, including:

- Antimicrobial Effects : Studies have shown that nitrile compounds can possess antibacterial properties against a range of pathogens.

- Anticancer Activity : Some derivatives have been reported to exhibit cytotoxic effects against various tumor cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

The biological activity of 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile is likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cell function.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress, contributing to the anticancer effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitrile derivatives, including 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

In vitro assays demonstrated that 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile showed cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Data Table: Biological Activities of 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.